molecular formula C24H30N2O6S B2922467 N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine CAS No. 956935-88-9

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine

Cat. No. B2922467
CAS RN: 956935-88-9
M. Wt: 474.57
InChI Key: STIUCRPIPHGCTG-YDNXMHBPSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential as HIV-1 reverse transcriptase inhibitors . They are structurally diverse compounds that bind to the Reverse Transcriptase (RT) enzyme of HIV .


Synthesis Analysis

These compounds were synthesized as part of a de-novo design process . The synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of these compounds was determined through various spectroscopic methods .


Chemical Reactions Analysis

Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides have been studied . The products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, include a solid form and a molecular weight of 193.24 .

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s worth noting that Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to the Reverse Transcriptase (RT) enzyme of HIV, preventing the virus from replicating .

Future Directions

The future directions in this field involve the discovery of new NNRTIs that can be effective against both drug-sensitive and drug-resistant strains of HIV-1 RT . The structure-activity relationship (SAR) studies can help in the identification of further leads and in the design of newer potential inhibitors of HIV-1 RT .

properties

IUPAC Name

(2S)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-30-17-7-5-15(6-8-17)22-18-14-21(32-3)20(31-2)13-16(18)9-11-26(22)24(29)25-19(23(27)28)10-12-33-4/h5-8,13-14,19,22H,9-12H2,1-4H3,(H,25,29)(H,27,28)/t19-,22?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIUCRPIPHGCTG-YDNXMHBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)NC(CCSC)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)N[C@@H](CCSC)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine

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